molecular formula C12H12BrNO2 B2975585 Ethyl 3-(2-bromophenyl)-3-cyanopropanoate CAS No. 1864058-19-4

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate

Cat. No.: B2975585
CAS No.: 1864058-19-4
M. Wt: 282.137
InChI Key: CJDJLLWZWHPEJK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is an organic compound with the molecular formula C12H12BrNO2 It is a derivative of propanoic acid, featuring a bromophenyl and a cyano group attached to the central carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, ethyl 3-phenylpropanoate, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the ortho position of the phenyl ring.

    Nitrile Formation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a phase-transfer catalyst to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.

Major Products Formed

    Substitution: Formation of 3-(2-aminophenyl)-3-cyanopropanoate.

    Reduction: Formation of ethyl 3-(2-bromophenyl)-3-aminopropanoate.

    Oxidation: Formation of 3-(2-bromophenyl)-3-cyanopropanoic acid.

Scientific Research Applications

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-bromophenyl)-3-cyanopropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and cyano groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-bromophenyl)-3-cyanopropanoate: Similar structure but with the bromine atom at the para position.

    Ethyl 3-(2-chlorophenyl)-3-cyanopropanoate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 3-(2-bromophenyl)-3-aminopropanoate: Similar structure with an amine group instead of a cyano group.

Uniqueness

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is unique due to the specific positioning of the bromine and cyano groups, which can influence its reactivity and biological activity. The ortho-bromophenyl configuration may provide distinct steric and electronic effects compared to its para or meta counterparts, affecting its interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

ethyl 3-(2-bromophenyl)-3-cyanopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-2-16-12(15)7-9(8-14)10-5-3-4-6-11(10)13/h3-6,9H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDJLLWZWHPEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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